molecular formula C25H30N4O3 B2809506 Ethyl 1-[1-(3-cyano-6-methylquinolin-4-YL)piperidine-4-carbonyl]piperidine-4-carboxylate CAS No. 1216657-68-9

Ethyl 1-[1-(3-cyano-6-methylquinolin-4-YL)piperidine-4-carbonyl]piperidine-4-carboxylate

Cat. No.: B2809506
CAS No.: 1216657-68-9
M. Wt: 434.54
InChI Key: QSNKVZQIDQWLII-UHFFFAOYSA-N
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Description

Ethyl 1-[1-(3-cyano-6-methylquinolin-4-YL)piperidine-4-carbonyl]piperidine-4-carboxylate is a complex organic compound that features a quinoline moiety, a piperidine ring, and a cyano group

Scientific Research Applications

Ethyl 1-[1-(3-cyano-6-methylquinolin-4-YL)piperidine-4-carbonyl]piperidine-4-carboxylate has several scientific research applications:

Future Directions

The future directions for research on this compound could include further exploration of its synthesis methods, investigation of its chemical reactions, and study of its potential applications in various fields, such as medicinal chemistry or proteomics research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[1-(3-cyano-6-methylquinolin-4-YL)piperidine-4-carbonyl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a quinoline derivative with a piperidine carboxylate under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[1-(3-cyano-6-methylquinolin-4-YL)piperidine-4-carbonyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction could produce more saturated compounds .

Mechanism of Action

The mechanism of action of Ethyl 1-[1-(3-cyano-6-methylquinolin-4-YL)piperidine-4-carbonyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can interact with enzymes or receptors, potentially inhibiting or activating their functions. The piperidine rings may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-[1-(3-cyano-6-methylquinolin-4-YL)piperidine-4-carbonyl]piperidine-4-carboxylate is unique due to its combination of quinoline and piperidine moieties, along with the presence of a cyano group.

Properties

IUPAC Name

ethyl 1-[1-(3-cyano-6-methylquinolin-4-yl)piperidine-4-carbonyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O3/c1-3-32-25(31)19-8-12-29(13-9-19)24(30)18-6-10-28(11-7-18)23-20(15-26)16-27-22-5-4-17(2)14-21(22)23/h4-5,14,16,18-19H,3,6-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNKVZQIDQWLII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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